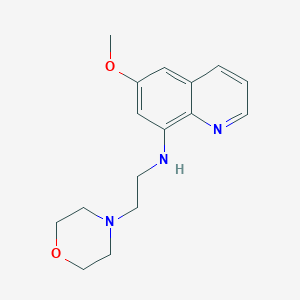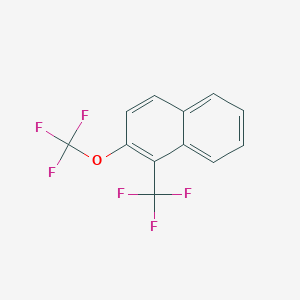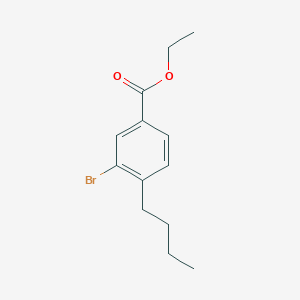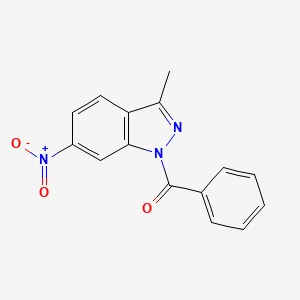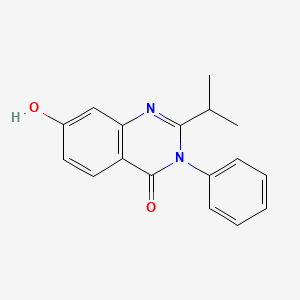
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and isocyanate.
Cyclization: The aniline derivative undergoes cyclization with isocyanate under acidic or basic conditions to form the quinazolinone core.
Functionalization: Subsequent functionalization steps introduce the hydroxy, isopropyl, and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the quinazolinone core to the corresponding dihydroquinazoline.
Substitution: Introduction of different substituents at the phenyl or isopropyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation: Formation of 7-oxo-2-isopropyl-3-phenylquinazolin-4(3H)-one.
Reduction: Formation of 7-hydroxy-2-isopropyl-3-phenyl-1,2,3,4-tetrahydroquinazoline.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Potential development as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Interaction with specific receptors to modulate cellular responses.
Signal Transduction: Interference with signaling pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
- 7-Hydroxy-2-ethyl-3-phenylquinazolin-4(3H)-one
- 7-Hydroxy-2-isopropyl-3-methylquinazolin-4(3H)-one
Uniqueness
7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
7-hydroxy-3-phenyl-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)16-18-15-10-13(20)8-9-14(15)17(21)19(16)12-6-4-3-5-7-12/h3-11,20H,1-2H3 |
InChI-Schlüssel |
BTXSVUJOLKXEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
